molecular formula C19H27N3S B7499185 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole

3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole

Cat. No. B7499185
M. Wt: 329.5 g/mol
InChI Key: MZVYHQXDHZBGEG-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been found to exhibit a range of biological activities, and therefore, it has gained significant attention in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of enzymes or proteins that are involved in the pathogenesis of diseases. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division, leading to its antitumor activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole are diverse. It has been reported to induce apoptosis, inhibit cell growth and proliferation, and modulate the immune system. It has also been found to reduce oxidative stress and inflammation. Therefore, it has the potential to be used in the treatment of various diseases, including cancer, inflammation, and infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. It can be used in various assays to evaluate its potential use in the treatment of different diseases. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole. One of the directions is to investigate its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to evaluate its pharmacokinetics and toxicity in vivo to determine its safety and efficacy. Additionally, the development of novel analogs with improved solubility and potency is also an area of future research.
In conclusion, 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is a promising chemical compound with a range of biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is warranted to explore its potential use in the treatment of various diseases.

Synthesis Methods

Several methods have been reported for the synthesis of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with cyclopentanone in the presence of sulfuric acid and acetic anhydride to obtain 4-cyclopentyl-1,2,4-triazol-5-thiol. The thiol is then reacted with ethyl iodide to obtain the desired compound.

Scientific Research Applications

3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole has been extensively studied for its biological activities. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities. It has also been reported to have anti-inflammatory, antioxidant, and analgesic activities. Therefore, it has been evaluated for its potential use in the treatment of various diseases.

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3S/c1-5-23-18-21-20-17(22(18)16-8-6-7-9-16)14-10-12-15(13-11-14)19(2,3)4/h10-13,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVYHQXDHZBGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2CCCC2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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